molecular formula C8H16S4 B14304715 3,6-Di(propan-2-yl)-1,2,4,5-tetrathiane CAS No. 115152-66-4

3,6-Di(propan-2-yl)-1,2,4,5-tetrathiane

Cat. No.: B14304715
CAS No.: 115152-66-4
M. Wt: 240.5 g/mol
InChI Key: ROBADDCVLNSGOK-UHFFFAOYSA-N
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Description

3,6-Di(propan-2-yl)-1,2,4,5-tetrathiane is an organosulfur compound characterized by its unique structure, which includes four sulfur atoms forming a cyclic tetrathiane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Di(propan-2-yl)-1,2,4,5-tetrathiane typically involves the reaction of appropriate thiol precursors under controlled conditions. One common method involves the cyclization of dithiols in the presence of oxidizing agents. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the formation of the tetrathiane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,6-Di(propan-2-yl)-1,2,4,5-tetrathiane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to the formation of thiols or disulfides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and disulfides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,6-Di(propan-2-yl)-1,2,4,5-tetrathiane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3,6-Di(propan-2-yl)-1,2,4,5-tetrathiane exerts its effects involves the interaction of its sulfur atoms with various molecular targets. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and nucleic acids. The compound’s ability to undergo redox reactions also plays a crucial role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3,6-Di(propan-2-yl)-4-methyl-morpholine-2,5-dione: A related compound with a similar sulfur-containing ring structure.

    Cyclodidepsipeptides: Compounds with similar cyclic structures and potential biological activities.

Uniqueness

3,6-Di(propan-2-yl)-1,2,4,5-tetrathiane is unique due to its specific arrangement of sulfur atoms and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in scientific research and industry.

Properties

CAS No.

115152-66-4

Molecular Formula

C8H16S4

Molecular Weight

240.5 g/mol

IUPAC Name

3,6-di(propan-2-yl)-1,2,4,5-tetrathiane

InChI

InChI=1S/C8H16S4/c1-5(2)7-9-11-8(6(3)4)12-10-7/h5-8H,1-4H3

InChI Key

ROBADDCVLNSGOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1SSC(SS1)C(C)C

Origin of Product

United States

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